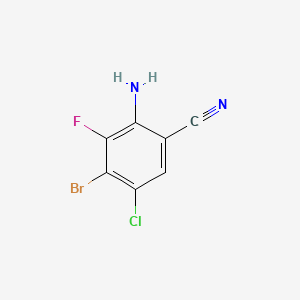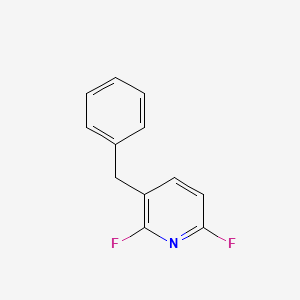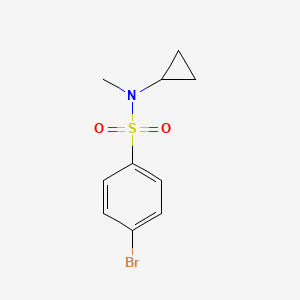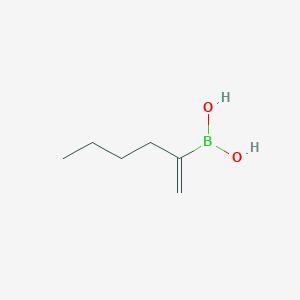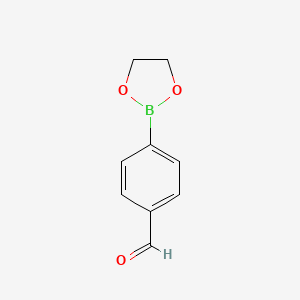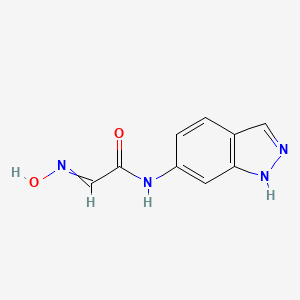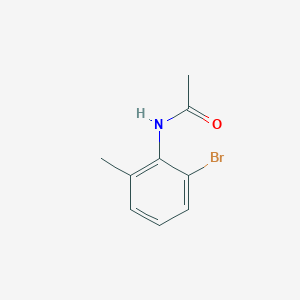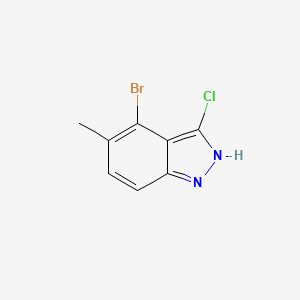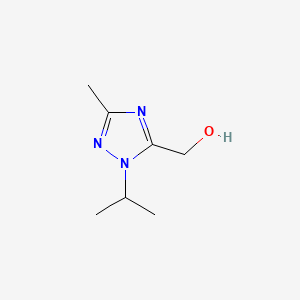
(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an isopropyl group, a methyl group, and a methanol moiety attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of methyl cyclopropane dicarboxylate with formylhydrazine, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its triazole moiety is known for its bioactivity, making it a valuable scaffold for drug design .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research has indicated that triazole-containing compounds can exhibit antimicrobial, antifungal, and anticancer properties .
Industry: Industrially, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mécanisme D'action
The mechanism of action of (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
- 1-Isopropyl-1H-1,2,4-triazol-5-amine
- 3-Methyl-1H-1,2,4-triazol-5-amine
- 1-Propyl-1H-1,2,4-triazol-3-amine
- 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine
Comparison: Compared to these similar compounds, (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol stands out due to its unique combination of functional groups. The presence of both isopropyl and methyl groups, along with the methanol moiety, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-7(4-11)8-6(3)9-10/h5,11H,4H2,1-3H3 |
Clé InChI |
FMBIZFARJATANR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


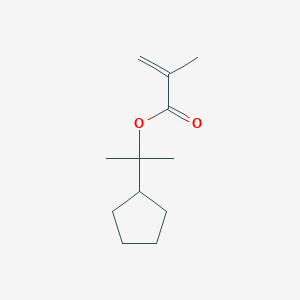
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)



